3-Bromo-N-cyclopentyl-2-fluorobenzamide

Description

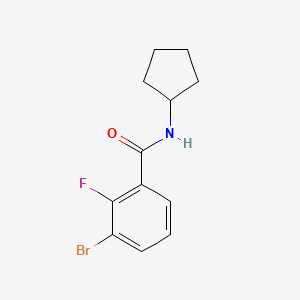

3-Bromo-N-cyclopentyl-2-fluorobenzamide is a halogenated benzamide derivative with the molecular formula C₁₂H₁₂BrFNO and a calculated molecular weight of 284.13 g/mol. Its structure features a benzamide core substituted with bromine at the 3-position, fluorine at the 2-position, and a cyclopentyl group attached to the amide nitrogen.

Properties

IUPAC Name |

3-bromo-N-cyclopentyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c13-10-7-3-6-9(11(10)14)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNYBYUXCHIDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclopentyl-2-fluorobenzamide typically involves the following steps:

Fluorination: The fluorine atom at the 2-position can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzene derivative with cyclopentylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the cyclopentyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

Substitution: Formation of azide or thiol derivatives.

Reduction: Formation of the corresponding amine.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-N-cyclopentyl-2-fluorobenzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopentyl-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target. The cyclopentyl group may contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

The cyclopentyl group in the target compound contrasts with substituents in analogs:

- 5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide (): Features a 3-chloro-2-methylphenyl group, introducing steric bulk and electron-withdrawing effects from chlorine. This may reduce solubility compared to the cyclopentyl group .

- 4-Bromo-N-(3-chlorophenyl)-2-fluorobenzamide (): A 3-chlorophenyl substituent enhances aromatic π-π interactions but increases molecular weight (348.57 g/mol) .

Halogen Positioning and Electronic Effects

Molecular Weight and Structural Complexity

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 3-Bromo-N-cyclopentyl-2-fluorobenzamide | C₁₂H₁₂BrFNO | 284.13 | Cyclopentyl, 3-Br, 2-F |

| 5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide | C₁₄H₁₀BrClFNO | 342.59 | Chloro-methylphenyl, higher complexity |

| 4-Bromo-N-(3-chlorophenyl)-2-fluorobenzamide | C₁₃H₈BrClFNO | 348.57 | Chlorophenyl, para-bromo substitution |

| 3-Bromo-N-(2-fluoroethyl)benzamide | C₉H₈BrFNO | 245.07 | Fluoroethyl chain, lower molecular weight |

Higher molecular weight analogs (e.g., 342.59 g/mol in ) may exhibit prolonged half-lives but face challenges in bioavailability .

Research Findings and Implications

- Cyclopentyl vs.

- Halogen Positioning : Ortho-fluorine in the target compound may improve binding affinity in protein targets through dipole interactions, as suggested by crystal packing studies in .

- Metabolic Stability : Cycloalkyl groups (cyclopentyl, cyclopropyl) generally resist oxidative metabolism better than linear alkyl or aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.